

Technical Comparison Guide: [Sar9,Met(O2)11]-Substance P Selectivity & Cross-Reactivity

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Compound of Interest

Compound Name: [Sar9,Met(O2)11]-SP

Cat. No.: B10839066

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Executive Summary

[Sar9,Met(O2)11]-Substance P (often abbreviated as **[Sar9,Met(O2)11]-SP**) represents a critical tool in tachykinin research, engineered to overcome the promiscuity of native Substance P. While native Substance P (SP) activates all three neurokinin receptors (NK1, NK2, NK3) with varying affinities, **[Sar9,Met(O2)11]-SP** is a highly selective NK1 receptor agonist.^{[1][2][3][4][5][6][7][8]}

This guide provides a technical analysis of its cross-reactivity profile, quantifying its performance against NK2 and NK3 receptors, and details self-validating protocols to confirm receptor specificity in your own assays.

Molecular Mechanism & Design Logic

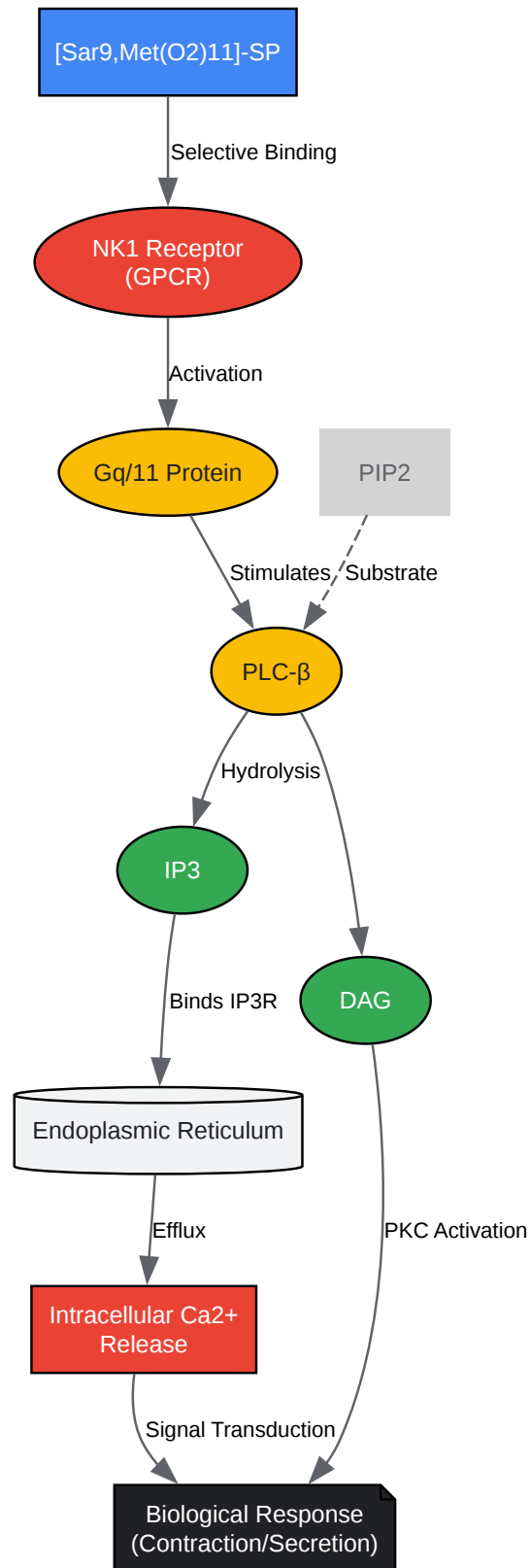
The Engineering of Selectivity

Native Substance P is rapidly degraded by peptidases (ACE, NEP) and lacks strict receptor subtype specificity. **[Sar9,Met(O2)11]-SP** introduces two critical modifications to the C-terminal hexapeptide sequence:

- Sarcosine at Position 9: This N-methylglycine substitution restricts the conformational flexibility of the peptide backbone, locking it into a bioactive conformation favored specifically by the NK1 receptor binding pocket while sterically hindering NK2/NK3 binding.
- Methionine Sulfone (Met(O₂)) at Position 11: Oxidation of the C-terminal methionine protects the peptide from enzymatic degradation and enhances selectivity by altering the electrostatic interaction with the receptor's transmembrane domains.

Signaling Pathway

Upon binding, **[Sar⁹,Met(O₂)¹¹]-SP** acts as a full agonist, stabilizing the active conformation of the NK1 receptor (a Gq-coupled GPCR). This triggers the canonical Gq/11 signaling cascade.



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Figure 1: The canonical Gq-coupled signaling pathway activated by **[Sar9,Met(O2)11]-SP** binding to the NK1 receptor.

Comparative Performance Data

The following data aggregates binding affinity (Ki) and functional potency (EC50) values from multiple comparative studies. The key takeaway is the >1000-fold selectivity window over NK2 and NK3.

Table 1: Receptor Selectivity Profile

Compound	Target	NK1 Affinity (Ki)	NK2 Affinity (Ki)	NK3 Affinity (Ki)	Selectivity Ratio (NK1:NK2/3)
[Sar9,Met(O2)11]-SP	NK1	0.1 - 1.4 nM	> 1,000 nM	> 10,000 nM	> 1:1000
Substance P (Native)	Non-selective	0.5 nM	~500 nM	~5,000 nM	~ 1:100
GR-73632	NK1	1.0 nM	> 1,000 nM	> 10,000 nM	High
[β-Ala8]-NKA(4-10)	NK2	> 10,000 nM	4.0 nM	> 10,000 nM	NK2 Selective
Senktide	NK3	> 10,000 nM	> 10,000 nM	0.5 nM	NK3 Selective

Note: Ki values are approximate means derived from rat brain and transfected cell line assays (CHO/HEK293). "**[Sar9,Met(O2)11]-SP**" shows virtually no displacement of NK2/NK3 radioligands at physiological concentrations.

Cross-Reactivity Analysis

- NK2 Cross-Reactivity: Negligible.[5] In functional assays (e.g., rabbit pulmonary artery), **[Sar9,Met(O2)11]-SP** acts as a weak agonist only at supraphysiological concentrations (>1 μM).

- NK3 Cross-Reactivity: Undetectable.[5] In rat portal vein assays (NK3 rich), it shows no appreciable activity up to 1 μ M.[9]
- Stability: Unlike Septide, which is another potent NK1 agonist, **[Sar9,Met(O2)11]-SP** is resistant to peptidases, making it superior for in vivo studies where half-life dictates the duration of the effect.

Experimental Validation Protocols

To ensure scientific integrity, you must validate the selectivity in your specific cellular model. Do not assume selectivity; prove it using the following "Self-Validating" protocols.

Protocol A: Functional Selectivity Validation (Calcium Mobilization)

Objective: Confirm that the observed calcium flux is mediated solely by NK1 and not off-target NK2/3 activation.

Reagents:

- Agonist: **[Sar9,Met(O2)11]-SP** (Stock: 10 mM in water/DMSO)
- NK1 Antagonist: SR-140333 or L-732,138 (highly selective)[10]
- NK2 Antagonist: SR-48968
- NK3 Antagonist: SR-142801 (Osanetant)

Workflow:

- Cell Prep: Load cells (e.g., CHO-NK1 or primary neurons) with Fluo-4 AM calcium indicator (4 μ M) for 45 min at 37°C.
- Baseline: Record baseline fluorescence (Ex/Em 494/516 nm) for 30 seconds.
- Antagonist Pre-incubation (Crucial Step):
 - Well A: Vehicle only.[2]

- Well B: NK1 Antagonist (1 μ M).
- Well C: NK2 Antagonist (1 μ M).[9]
- Well D: NK3 Antagonist (1 μ M).
- Incubate for 15 minutes.
- Agonist Challenge: Inject **[Sar9,Met(O2)11]-SP** (final conc. 10 nM) into all wells.
- Analysis:
 - Valid Result: Signal is abolished in Well B but remains unchanged in Wells C and D compared to Vehicle.
 - Invalid Result: If Signal drops in Well C or D, your cell line may have high off-target expression, or the agonist concentration is too high.

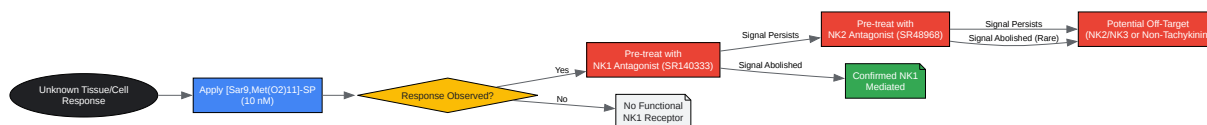
Protocol B: Competitive Radioligand Binding

Objective: Determine K_i to quantify affinity.

- Membrane Prep: Harvest cells in Tris-HCl buffer (pH 7.4) with protease inhibitors (Bacitracin 40 μ g/mL, Leupeptin 4 μ g/mL).
- Tracer: Use [3H]-Substance P (0.5 nM final).[1][5]
- Competition: Add increasing concentrations of **[Sar9,Met(O2)11]-SP** (10^{-12} M to 10^{-6} M).
- Incubation: 60 min at 25°C (equilibrium).
- Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (reduces non-specific binding).
- Calculation: Plot % Specific Binding vs. Log[Agonist]. Fit to a one-site competition model to derive IC50 and calculate K_i using the Cheng-Prusoff equation.

Experimental Workflow Visualization

This diagram illustrates the logic flow for differentiating NK receptor subtypes using [Sar9,Met(O2)11]-SP.[6]



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Figure 2: Logical workflow for confirming NK1-mediated signaling events using [Sar9,Met(O2)11]-SP and selective antagonists.[3]

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